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Compound of Interest

Compound Name: Cyclobutanecarboxamide

Cat. No.: B075595 Get Quote

Introduction: The Significance of the Cyclobutane
Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the cyclobutane

ring has emerged as a structurally significant scaffold. Its inherent ring strain and unique three-

dimensional geometry offer medicinal chemists a powerful tool to enforce specific

conformations, enhance metabolic stability, and explore novel binding interactions with

biological targets. Cyclobutanecarboxamide (CAS 1503-98-6), a primary amide derivative of

cyclobutanecarboxylic acid, represents a fundamental building block in this chemical space.[1]

[2] Its utility as a synthetic intermediate is pivotal for the construction of more complex

molecular architectures destined for pharmaceutical applications.[2] This guide provides an in-

depth technical overview of the essential analytical techniques required for the unambiguous

characterization and quality control of Cyclobutanecarboxamide, ensuring its suitability for

research and development endeavors.

Physicochemical & Safety Profile
A foundational understanding of the physical properties and safety considerations of

Cyclobutanecarboxamide is paramount before any experimental work is undertaken. This

information dictates appropriate handling, storage, and analytical method development.
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Key Physicochemical Data
Property Value Source

CAS Number 1503-98-6 [1]

Molecular Formula C₅H₉NO [1][3]

Molecular Weight 99.13 g/mol [1][3]

Appearance Solid [No specific citation]

Purity Typically ≥97% [3]

Storage Room temperature [3]

Safety & Handling
Cyclobutanecarboxamide is classified as harmful if swallowed and causes serious eye

irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and

gloves, should be worn at all times. All handling should be conducted in a well-ventilated area

or a chemical fume hood.

GHS Hazard Statements:

H302: Harmful if swallowed[1]

H319: Causes serious eye irritation[1]

Precautionary Statements:

P264: Wash skin thoroughly after handling.[1]

P270: Do not eat, drink or smoke when using this product.[1]

P280: Wear eye protection/face protection.[1]

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Rinse mouth.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Molecular Structure and Synthetic Considerations
The structural integrity of Cyclobutanecarboxamide is the basis for its utility. Understanding

its synthesis is key to anticipating potential impurities that may need to be identified during

characterization.
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Caption: Analytical workflow for Cyclobutanecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Elucidation
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NMR spectroscopy is the most powerful technique for determining the precise molecular

structure of Cyclobutanecarboxamide. Both ¹H and ¹³C NMR are necessary for a complete

assignment.

¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their

electronic environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum:

Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.5 ppm. The

broadness is due to quadrupole broadening from the nitrogen atom and potential for

restricted rotation around the C-N bond.

Methine Proton (-CH-CO): A multiplet, likely a quintet or more complex pattern, in the

downfield region of the aliphatic signals (around 2.5-3.2 ppm) due to the deshielding effect of

the adjacent carbonyl group. [4]* Cyclobutane Protons (-CH₂-): A series of complex multiplets

in the upfield region (approximately 1.8-2.4 ppm). [5][6]The complexity arises from the

puckered, non-planar conformation of the cyclobutane ring, leading to magnetically non-

equivalent axial and equatorial protons, which couple to each other (geminal coupling) and to

adjacent protons (vicinal coupling).

Protocol for ¹H NMR Acquisition:

Sample Preparation: Dissolve 5-10 mg of Cyclobutanecarboxamide in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. [1]3. Acquisition

Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16, depending on concentration.

Processing: Apply a Fourier transform, phase correction, and baseline correction to the

acquired free induction decay (FID). Integrate the signals to determine the relative proton

ratios.

¹³C NMR Spectroscopy
Principle: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule,

offering a direct count of non-equivalent carbons and information about their chemical

environment.

Expected ¹³C NMR Spectrum:

Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around 175-180

ppm.

Methine Carbon (-CH-CO): A signal around 38-45 ppm.

Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of 18-26 ppm. Due to the

symmetry of the molecule, the two methylene carbons adjacent to the methine carbon will be

equivalent, and the single methylene carbon opposite the methine will be unique, resulting in

two distinct signals for the cyclobutane ring methylene groups. [5] Protocol for ¹³C NMR

Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher

concentration (20-50 mg) may be beneficial.

Instrument Setup: Use a broadband probe on a 75 MHz or higher spectrometer.

Acquisition Parameters:

Technique: Proton-decoupled.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.
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Number of Scans: Several hundred to thousands of scans are typically required due to the

low natural abundance of ¹³C.

Processing: Apply a Fourier transform with an appropriate line broadening factor, followed by

phase and baseline correction.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Expected IR Absorption Bands:

N-H Stretch (Amide): Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a

primary amide. [7]* C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1640-1670

cm⁻¹. [7]* N-H Bend (Amide II Band): A strong absorption band around 1550-1640 cm⁻¹. [7]

Protocol for FTIR Spectroscopy (KBr Pellet):

Sample Preparation: Mix 1-2 mg of Cyclobutanecarboxamide with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically over a range of 4000-400 cm⁻¹. [1]4. Analysis: Identify the

characteristic absorption frequencies and correlate them to the functional groups of

Cyclobutanecarboxamide.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the

molecular weight of the compound and, through fragmentation analysis, offers additional

structural information.

Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of

Cyclobutanecarboxamide. [1]* Key Fragmentation Patterns: Amides can undergo

characteristic fragmentation pathways. [8][9] * Alpha-Cleavage: Cleavage of the bond

between the carbonyl carbon and the cyclobutane ring can lead to a fragment at m/z = 44

([CONH₂]⁺).

McLafferty Rearrangement: While less common for primary amides without a longer alkyl

chain, it is a potential fragmentation pathway to consider.

Loss of Amide Group: Fragmentation of the cyclobutane ring itself or loss of the entire

carboxamide group can lead to various smaller fragments.

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of Cyclobutanecarboxamide in a volatile

organic solvent (e.g., methanol, ethyl acetate).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an EI source.

GC Method:

Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: An appropriate temperature gradient to ensure separation from any

impurities and elution of the analyte.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a range of m/z from 40 to 200.
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Data Analysis: Identify the peak corresponding to Cyclobutanecarboxamide in the total ion

chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and

interpret the fragmentation pattern.

Purity Assessment
While spectroscopic methods confirm identity, quantitative techniques are required to assess

purity.

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating

Cyclobutanecarboxamide from any non-volatile impurities and quantifying its purity by

peak area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and

water is a common starting point.

Titration: The amide functionality can be hydrolyzed under basic conditions, and the resulting

ammonia can be quantified by titration, providing a measure of the amide content. [No

specific citation]

Conclusion
The thorough characterization of Cyclobutanecarboxamide, CAS 1503-98-6, is a critical step

in ensuring its quality and reliability for applications in drug discovery and organic synthesis. A

systematic approach employing NMR and IR spectroscopy, and mass spectrometry, provides a

comprehensive and self-validating dataset that confirms the molecule's identity, structure, and

functional group integrity. This analytical rigor is the foundation upon which scientifically sound

research and development is built.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization
https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization
https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization
https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization
https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075595?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

